

A Comparative Analysis of Experimental and Theoretical Data for 1-Nitropropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Nitropropene

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This guide provides a comparative overview of experimental and theoretical data for **1-nitropropene** ($C_3H_5NO_2$), a nitroalkene of interest in organic synthesis. Due to the limited availability of comprehensive experimental spectra in public domains, this document presents a comparison between theoretically computed data and expected spectroscopic characteristics derived from established principles.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize the available computed theoretical data for **1-nitropropene** and the expected ranges for its key spectroscopic signatures. This allows for a foundational comparison in the absence of readily available, detailed experimental spectra.

Table 1: Comparison of Theoretical and Expected 1H NMR Chemical Shifts (ppm)

Proton	Theoretical (Predicted) ^1H NMR Chemical Shift (ppm)	Expected Experimental ^1H NMR Chemical Shift Range (ppm)
H-C=	Data not readily available	6.0 - 8.0 (Vinylic proton deshielded by the nitro group)
=C-H	Data not readily available	5.0 - 6.5 (Vinylic proton)
CH ₃	Data not readily available	1.8 - 2.5 (Allylic protons)

Table 2: Comparison of Theoretical and Expected ^{13}C NMR Chemical Shifts (ppm)

Carbon	Theoretical (Predicted) ^{13}C NMR Chemical Shift (ppm)	Expected Experimental ^{13}C NMR Chemical Shift Range (ppm)
C=C-NO ₂	Data not readily available	130 - 150 (Alkene carbon attached to the nitro group)
C=C-CH ₃	Data not readily available	110 - 130 (Alkene carbon)
CH ₃	Data not readily available	15 - 25 (Methyl carbon)

Table 3: Comparison of Theoretical and Expected Key IR Absorption Bands (cm⁻¹)

Functional Group	Theoretical (Predicted) IR Frequencies (cm ⁻¹)	Expected Experimental IR Absorption Range (cm ⁻¹)
Asymmetric NO ₂ Stretch	Data not readily available	1530 - 1560
Symmetric NO ₂ Stretch	Data not readily available	1340 - 1370
C=C Stretch	Data not readily available	1620 - 1680
=C-H Bend	Data not readily available	890 - 990

Table 4: Mass Spectrometry Data

Parameter	Experimental (from NIST database)	Theoretical (Computed)
Molecular Weight	87 g/mol	87.08 g/mol [1]
Major Fragments (m/z)	87 (M+), 41, 39	Fragmentation pattern not computed

Experimental Protocols

A representative experimental protocol for the synthesis of **1-nitropropene** is the dehydration of 2-nitro-1-propanol.

Synthesis of 1-Nitro-1-propene

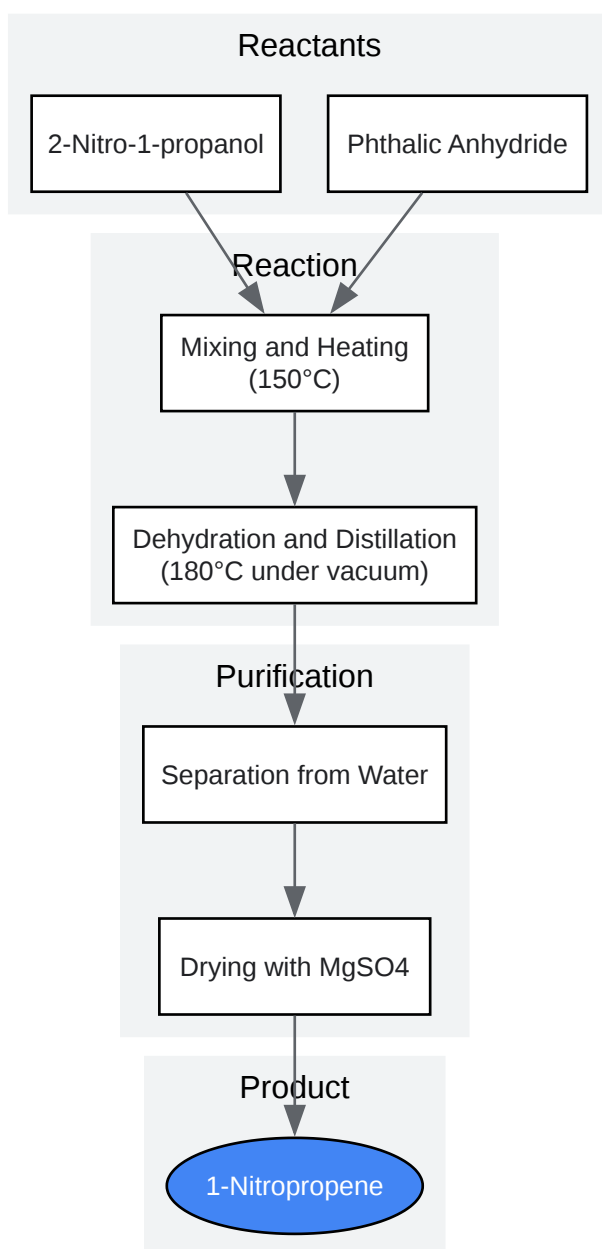
This procedure is adapted from a known method for the preparation of nitroalkenes.

- Materials:
 - 2-nitro-1-propanol
 - Phthalic anhydride
 - Anhydrous magnesium sulfate
- Apparatus:
 - A 250 mL one-necked, round-bottomed flask
 - Magnetic stirring bar
 - Vacuum-insulated Vigreux column (10 cm)
 - Stillhead with a thermometer
 - Condenser
 - 50 mL round-bottomed receiving flask

- Water aspirator
- Oil bath
- Separatory funnel (50 mL)
- Procedure:
 - A 250 mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar is charged with 96.5 g (0.65 mol) of phthalic anhydride and 52.5 g (0.50 mol) of 2-nitro-1-propanol.
 - A 10-cm vacuum-insulated Vigreux column, a stillhead fitted with a thermometer, a condenser, a 50-mL, round-bottomed receiving flask, and a water aspirator are assembled.
 - The reaction vessel is placed in an oil bath and evacuated to 110 mm.
 - The bath temperature is raised to 150°C and maintained for 30 minutes to allow the phthalic anhydride to melt, resulting in a homogeneous solution.
 - The receiving flask is immersed in an ice bath, stirring is initiated, and the bath temperature is raised to 180°C.
 - As the reaction mixture darkens, **1-nitropropene** distills off with water at a boiling point of 50–65°C (110 mm).
 - The bath temperature is maintained at 180–185°C until distillation ceases (approximately 1 hour).
 - The distillate is transferred to a 50-mL separatory funnel, and the lower layer containing **1-nitropropene** is separated from the water.
 - The product is dried over anhydrous magnesium sulfate to yield 1-nitro-1-propene.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-nitropropene**.



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Caption: Workflow for the synthesis of **1-nitropropene**.

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References

- 1. Propene, 1-nitro- | C₃H₅NO₂ | CID 637919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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